
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride is C8H10N2O2 . The InChI code is1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) . The molecular weight is 166.18 g/mol . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 166.18 g/mol , and an XLogP3 of -2.6 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 166.074227566 g/mol .Scientific Research Applications
Synthesis of β-hydroxy-α-amino Acids
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride plays a crucial role in the synthesis of β-hydroxy-α-amino acids, serving as a key intermediate for developmental drug candidates. The efficient production of these compounds involves recombinant d-threonine aldolase enzymes, demonstrating significant improvements in enzyme stability through divalent cations addition. This synthesis method also highlights the high diastereo- and enantioselectivity of the resulting β-hydroxy-α-amino acids, crucial for pharmaceutical applications (Goldberg et al., 2015).
Environmental and Pharmaceutical Metal Analyses
In environmental and pharmaceutical analyses, this compound derivatives have been used as ion-pairing reagents for the separation and determination of metal ions. This application highlights its role in enhancing the analytical capabilities for monitoring metal contaminants in water and pharmaceutical products, providing a sensitive and reliable method for quality control and environmental monitoring (Belin & Gülaçar, 2005).
Synthesis of Fluorescent Compounds
The compound also serves as a precursor in the synthesis of novel fluorescent compounds, illustrating its versatility in creating bioactive molecules with potential applications in bioimaging and diagnostics. These synthesized compounds exhibit significant antibacterial activity, further emphasizing the broad utility of this compound in developing new therapeutic agents (Girgis, Kalmouch, & Hosni, 2004).
Development of Anticancer Agents
Research on trans-Platinum(II) complexes involving derivatives of this compound has demonstrated potential in the development of anticancer agents. These complexes, featuring amine ligands with perfluorinated chains, show promising antiproliferative activity against tumorigenic cells, highlighting the compound's contribution to cancer therapy innovations (Cabrera et al., 2019).
Mechanism of Action
Target of Action
It is known to be an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.
Mode of Action
As an alanine derivative, it may interact with enzymes and receptors involved in alanine metabolism and signaling .
Biochemical Pathways
The compound may influence the alanine cycle, a biochemical pathway that interconverts pyruvate and alanine via transamination. This process is vital for the regulation of blood glucose levels .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As an alanine derivative, it may influence protein synthesis and blood glucose regulation .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride plays a role in biochemical reactions, particularly as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Molecular Mechanism
As an alanine derivative, it may interact with various biomolecules and potentially influence enzyme activity and gene expression .
Properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
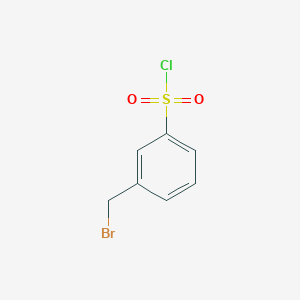



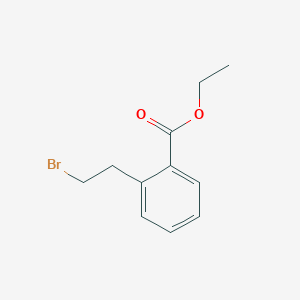

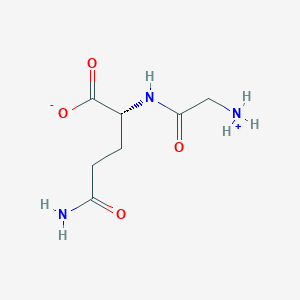
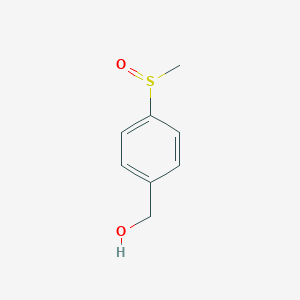

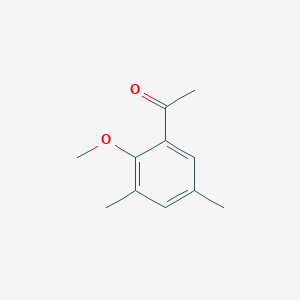


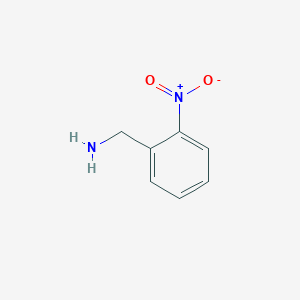
![(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B171925.png)
